Product packaging for 2-Amino-5-bromo-4-methoxy-nicotinic acid(Cat. No.:)

2-Amino-5-bromo-4-methoxy-nicotinic acid

Cat. No.: B11761599
M. Wt: 247.05 g/mol
InChI Key: RBUXLKSMJCCIDN-UHFFFAOYSA-N
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Description

Overview of Nicotinic Acid Scaffolds in Heterocyclic Chemistry

The nicotinic acid scaffold, a pyridine (B92270) ring bearing a carboxylic acid at the 3-position, is a privileged structure in heterocyclic chemistry. Nitrogen-containing heterocycles are fundamental components of many biologically active natural products and synthetic molecules. nih.gov The presence of the nitrogen atom in the pyridine ring of nicotinic acid influences its electronic properties, making it a versatile building block for constructing more complex molecular architectures. The ability to modify the pyridine ring at various positions allows for fine-tuning of the molecule's steric and electronic characteristics, which is crucial for its interaction with biological targets or its role in subsequent chemical transformations.

Significance of Functionalized Pyridines as Synthetic Intermediates

Functionalized pyridines are invaluable synthetic intermediates in organic chemistry. lifechemicals.com The pyridine ring is a common motif found in numerous FDA-approved drugs, natural products like vitamins and alkaloids, and important agrochemicals. lifechemicals.com The ability to introduce a variety of functional groups onto the pyridine core allows chemists to construct a wide range of derivatives with diverse applications. digitellinc.comacs.org These functionalized pyridines serve as key building blocks in multi-step syntheses, providing a reliable and versatile platform for the creation of complex target molecules. acs.orgresearchgate.net The development of methods for the selective functionalization of pyridines is an active area of research, as it enables the efficient synthesis of novel compounds with potential applications in medicine and materials science. nih.govacs.org

Historical Context of Aminonicotinic Acid Synthesis and Derivatization

The synthesis and derivatization of aminonicotinic acids have a rich history rooted in the quest for new therapeutic agents and other functional molecules. Early methods often involved the direct amination of pre-functionalized nicotinic acids or the modification of existing amino-substituted pyridines. Over the years, more sophisticated and regioselective methods have been developed to introduce the amino group and other substituents onto the nicotinic acid scaffold. For instance, 2-chloronicotinic acid has served as a key starting material for the synthesis of various derivatives, including 2-morpholinonicotinic acid through nucleophilic substitution. chemistryjournal.net The synthesis of 2-amino-5-bromo-nicotinic acid hydrobromide has been achieved through the direct bromination of 2-amino-nicotinic acid. chemicalbook.com These historical developments have paved the way for the synthesis of a wide array of aminonicotinic acid derivatives with diverse substitution patterns.

Rationale for Focused Research on 2-Amino-5-bromo-4-methoxy-nicotinic Acid

The specific substitution pattern of this compound makes it a compound of particular interest for several reasons. The presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy (B1213986) group at the 4-position on the nicotinic acid framework creates a unique electronic and steric environment. The amino group can act as a hydrogen bond donor and a nucleophile, while the bromine atom can serve as a leaving group in cross-coupling reactions or as a site for further functionalization. The methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring. This combination of functional groups in a single molecule provides a versatile platform for the synthesis of a wide range of more complex and potentially bioactive molecules. While specific research findings on this exact compound are not extensively published, its structural similarity to other functionalized nicotinic acids suggests its potential as a valuable building block in drug discovery and materials science. A patent describes a synthesis method for the related compound 2-amino-5-bromo-isonicotinic acid, highlighting the industrial interest in such structures. google.com

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O3 B11761599 2-Amino-5-bromo-4-methoxy-nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-amino-5-bromo-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3(8)2-10-6(9)4(5)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

RBUXLKSMJCCIDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1Br)N)C(=O)O

Origin of Product

United States

Synthetic Strategies for 2 Amino 5 Bromo 4 Methoxy Nicotinic Acid and Its Structural Analogs

Established Methodologies for Aminonicotinic Acid Derivatives

The synthesis of substituted aminonicotinic acids, the foundational structure of the target compound, relies on established and versatile methods for pyridine (B92270) ring construction. These include multi-component reactions that assemble the ring in a single step and various cyclization strategies that form the heterocycle from a pre-assembled carbon skeleton.

Multi-component Condensation Approaches for Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of complex molecules like substituted pyridines. nih.govfrontiersin.org

One of the most well-known MCRs for pyridine synthesis is a one-pot condensation involving chalcones (α,β-unsaturated ketones), malononitrile, and ammonium (B1175870) acetate. mdpi.com This method allows for the creation of highly substituted 2-amino-3-cyanopyridines. The reaction proceeds through a series of Michael additions, cyclizations, and oxidation/aromatization steps to yield the final pyridine product. mdpi.com The versatility of this approach stems from the wide availability of substituted acetophenones and aldehydes to generate diverse chalcones, thereby allowing for varied substitution patterns on the resulting pyridine ring. mdpi.com

The Passerini and Ugi reactions are other prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex heterocyclic structures. nih.govfrontiersin.orgfrontiersin.org While the classic Passerini reaction yields α-acyloxy carboxamides, its principles can be applied in broader contexts to construct functionalized intermediates that can be further elaborated into heterocyclic systems. frontiersin.org

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

This table presents examples of multi-component reactions used to synthesize various substituted pyridine derivatives, highlighting the diversity of achievable structures.
Pyridine DerivativeStarting MaterialsCatalyst/ConditionsYieldReference
2-Amino-4,6-diphenylnicotinonitrileChalcone, Malononitrile, Ammonium AcetateReflux in ethanolNot specified mdpi.com
Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine derivativesAromatic aldehydes, Malononitrile, Aminopyrazoles/AminopyrimidinesOne-pot reaction92-94% researchgate.net
α-Acyloxy Ketones (Passerini Products)Arylglyoxals, Isocyanides, Carboxylic AcidsContinuous flowExcellent frontiersin.org

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions represent a cornerstone in the de novo synthesis of pyridine rings. These methods involve the formation of the heterocyclic ring from an acyclic precursor that already contains the necessary atoms. A variety of strategies exist, including cycloadditions and electrocyclizations. organic-chemistry.orgbaranlab.org

Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed using 1-azadienes as the diene component, which react with alkynes to form the pyridine ring after an oxidation step. baranlab.org A more contemporary approach involves formal (3+3) cycloadditions, for instance, between enamines and unsaturated aldehydes, which can be catalyzed by an organocatalyst to produce a range of substituted pyridines. researchgate.net

Electrocyclization reactions of polyunsaturated imines or oximes offer another route. baranlab.org For example, a visible-light-enabled biomimetic aza-6π electrocyclization has been shown to produce diverse pyridines under metal- and oxidant-free conditions. organic-chemistry.org Tandem reactions that combine a cycloaddition with a subsequent cycloreversion are also powerful. Merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors have proven to be a reliable method for accessing highly substituted pyridines. nih.gov

The synthesis of aminonicotinic acid derivatives, specifically, can be achieved through the nucleophilic exchange of a chlorine atom in a 2-chloro-3-cyanopyridine (B134404) with various amines, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov

Targeted Synthesis of 2-Amino-5-bromopyridine Precursors

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. This requires methodologies that offer high regioselectivity, particularly for the bromination of an already substituted aminopyridine ring.

Regioselective Halogenation Methodologies for Pyridines

The directing effects of existing substituents on the pyridine ring heavily influence the position of electrophilic substitution. For 2-aminopyridine (B139424), the amino group is a powerful activating group and directs electrophiles to the C3 and C5 positions. Achieving selectivity for the C5 position is crucial.

An environmentally friendly and mild protocol for the regioselective bromination of 2-aminopyridines at the C-5 position utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as the oxidant. researchgate.net This method is proposed to generate BrOH or Br2 in situ, which then effects the selective bromination. researchgate.net Other methods for the regioselective bromination of aromatic amines involve in situ generation of a tin amide, followed by reaction with bromine, which has been shown to give high para-selectivity. nih.gov For fused heterocyclic systems, N-oxides can be used as activating groups to direct bromination to the C2 position using an activator like tosic anhydride (B1165640) and a bromide source. nih.gov

Strategies for Introducing Bromine into Aminopyridines

Building on general halogenation methods, specific strategies have been developed for the bromination of aminopyridines. The use of N-bromosuccinimide (NBS) is a common approach, though the solvent and conditions must be carefully chosen to control regioselectivity. researchgate.net

A notable strategy involves using a nitramino group (-NHNO2) as both a protecting group for the amine and a directing group for subsequent electrophilic substitution. In the synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a 2-nitramino-4-picoline intermediate is first nitrated at the 3-position and then brominated at the 5-position before the nitramino group is converted back to an amino group. researchgate.netacs.org This demonstrates a powerful method for controlling the sequential introduction of substituents onto the pyridine ring.

Photoirradiation has also been employed to induce electrophilic para-bromination on a 2-aminopyridine ring system within a copper complex. researchgate.net

Table 2: Selected Methods for the Bromination of Aminopyridine Derivatives

This table summarizes various methodologies for the regioselective bromination of aminopyridine systems, a key step in forming the desired precursors.
SubstrateReagent/ConditionsProductKey FeatureReference
2-Aminopyridines1-Butylpyridinium bromide, H₂O₂5-Bromo-2-aminopyridinesMild, green conditions, C-5 selectivity researchgate.net
Aniline (Aromatic Amine Model)1. n-BuLi, Me₃SnCl 2. Br₂p-BromoanilineOne-pot, high para-selectivity nih.gov
2-Nitramino-4-picoline1. Nitration 2. Bromination2-Amino-5-bromo-3-nitro-4-picolineNitramino group as directing handle researchgate.netacs.org
2-Aminopyridine (in complex)CuBr₂, HBr, photoirradiation2-Amino-5-bromopyridine (in complex)Partial electrophilic para-bromination researchgate.net

Introduction of Methoxy (B1213986) Substituents in Pyridine Systems

The final key functional group on the target molecule is the methoxy group at the C4 position. Introducing an alkoxy group onto a pyridine ring can be accomplished through several synthetic strategies, most commonly via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group.

For the synthesis of a 4-methoxypyridine (B45360) derivative, a precursor such as 4-chloropyridine (B1293800) or 4-nitropyridine (B72724) would be required. The reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or THF would then displace the leaving group to install the methoxy substituent. The efficiency of this SNAr reaction is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups elsewhere on the ring will facilitate the substitution.

In the context of the target molecule, a plausible synthetic route could involve starting with a precursor that already contains the 4-methoxy group, such as 4-methoxypyridine itself, and then building the rest of the molecule around it. Alternatively, a pre-formed substituted pyridine, such as a 2-amino-5-bromo-4-chloronicotinic acid derivative, could be subjected to methoxylation in a late-stage synthetic step. The synthesis of N-(4-methoxybenzyl) amides from fatty acids and 4-methoxybenzylamine, while not a direct pyridine methoxylation, illustrates the use of methoxy-functionalized building blocks in synthesis. nih.gov

Alkoxy-Pyridination Strategies

The introduction of an alkoxy group, such as a methoxy group, onto a pyridine ring is a critical step in the synthesis of the target compound. Alkoxy-pyridination can be achieved through several methods, often involving nucleophilic substitution reactions. A common approach involves the reaction of a suitably activated pyridine derivative, such as a halopyridine or a pyridine N-oxide, with an alkoxide. For instance, the functionalization of pyridines can be achieved by converting them into heterocyclic phosphonium (B103445) salts, which can then react with nucleophiles like alkoxides to form heteroaryl ethers. acs.org This two-step sequence is effective for complex pyridines and can be highly regioselective. acs.org

Another strategy involves the dealkylation of existing alkoxy-pyridines followed by re-alkylation to introduce the desired alkoxy group. researchgate.net While this method is more applicable to the modification of existing alkoxy-pyridine structures, it provides a convergent route to various alkoxy-functionalized pyridines. researchgate.net The choice of strategy often depends on the starting materials available and the desired substitution pattern on the final product.

Sequential Functionalization Approaches for Methoxy Incorporation

In many synthetic routes, the methoxy group is introduced as part of a sequential functionalization strategy where the pyridine ring is built up or modified in a stepwise manner. This allows for precise control over the position of each substituent. For instance, a common precursor for nicotinic acid synthesis is 3-methylpyridine (B133936) (3-picoline). nih.gov While direct oxidation of 3-picoline is a primary industrial route to nicotinic acid, the introduction of amino, bromo, and methoxy groups would require subsequent functionalization steps. nih.gov

A typical sequence might involve:

Bromination: Introduction of a bromine atom at the 5-position of a 2-aminopyridine derivative.

Nitration and Reduction: Introduction of an amino group, often via nitration followed by reduction.

Methoxylation: Introduction of the methoxy group, which can be challenging and may require specific activation of the 4-position.

The synthesis of 2-amino-5-bromo-4-methoxybenzoic acid, a related benzonoid structure, involves bromination of 4-methoxybenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. A similar logic can be applied to the pyridine series, although the electronic properties of the pyridine ring necessitate different reaction conditions.

Integration of the Carboxylic Acid Moiety into the Nicotinic Acid Framework

The carboxylic acid group is the defining feature of nicotinic acid. Its introduction can be accomplished at various stages of the synthesis, either by direct carboxylation of a pre-functionalized pyridine ring or by the transformation of a precursor functional group.

Carboxylation Reactions of Bromopyridines

Direct carboxylation of a bromopyridine can be achieved through methods such as Grignard reactions followed by quenching with carbon dioxide, or through transition metal-catalyzed carboxylation reactions. Nickel-catalyzed carboxylation of benzyl (B1604629) halides with CO2 has been shown to proceed under mild conditions and offers a user-friendly protocol. nih.gov While this is demonstrated on a benzyl halide, similar principles can be applied to aryl and heteroaryl halides like bromopyridines. The challenge lies in the potential for competing side reactions and the need to protect other reactive functional groups present on the pyridine ring.

A key intermediate in one synthetic route is 2-amino-5-bromonicotinic acid hydrobromide, which is prepared by the bromination of 2-aminonicotinic acid. chemicalbook.com This indicates that the carboxylic acid group can be present before the introduction of all substituents.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

A widely used and industrially relevant method for the synthesis of nicotinic acid is the hydrolysis of a nitrile precursor, 3-cyanopyridine (B1664610) (nicotinonitrile). nih.govmdpi.com This hydrolysis can be carried out under acidic or alkaline conditions, or through enzymatic processes. chemguide.co.ukcommonorganicchemistry.comfrontiersin.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, yields the free carboxylic acid and the corresponding ammonium salt. chemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with a sodium hydroxide (B78521) solution produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.ukgoogle.com Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

Enzymatic Hydrolysis: Biocatalytic methods using nitrilases offer a green alternative, proceeding under mild conditions to directly convert 3-cyanopyridine to nicotinic acid. mdpi.comfrontiersin.org

This strategy is highly efficient, and the required 3-cyanopyridine precursors can often be synthesized through methods like ammoxidation of 3-picoline. nih.gov

Hydrolysis MethodReagents/CatalystProduct FormKey Features
AcidicDilute HCl, HeatFree Carboxylic AcidDirect formation of the acid.
AlkalineNaOH solution, HeatCarboxylate SaltRequires subsequent acidification.
EnzymaticNitrilaseFree Carboxylic AcidMild conditions, environmentally friendly.

Advanced Methodologies for 2-Amino-5-bromo-4-methoxy-nicotinic Acid Synthesis

Modern synthetic organic chemistry offers powerful tools for the construction of highly functionalized aromatic and heteroaromatic systems. Transition metal-catalyzed reactions, in particular, have revolutionized the way chemists approach the synthesis of complex molecules.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition metal catalysis provides a versatile platform for the direct functionalization of pyridine C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization. nih.govnih.gov Various transition metals, including palladium, rhodium, and nickel, have been successfully employed to catalyze a range of transformations on the pyridine ring. researchgate.netresearchgate.netdntb.gov.ua

These methods can be used to introduce alkyl, aryl, and other functional groups with high regioselectivity, which can be controlled by the choice of catalyst, ligand, and directing groups. nih.govnih.gov For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions could be envisioned for the introduction of the methoxy group or even the carboxylic acid moiety (via CO2 insertion). The challenge often lies in achieving the desired regioselectivity on a pyridine ring that already bears multiple substituents.

Recent advances have focused on the meta-selective C-H functionalization of pyridines, which has traditionally been a difficult transformation to achieve. nih.govresearchgate.net These new methodologies could open up novel synthetic routes to complex nicotinic acid derivatives.

An in-depth analysis of the synthetic methodologies for this compound and its structural analogs reveals a variety of chemical strategies. These approaches range from well-established cross-coupling reactions to more modern C-H functionalization and green chemistry principles.

1

1 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of substituted pyridine derivatives. nih.govnih.govlibretexts.org These reactions are valued for their ability to be performed under mild conditions, which has facilitated their use in the synthesis of complex molecules. wikipedia.org

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoborane and an organic halide or triflate, is a prominent method for creating carbon-carbon bonds to produce conjugated systems like biaryl compounds. libretexts.org This reaction is advantageous due to its mild conditions and the commercial availability of a wide range of boronic acids. For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines, a class of potent phosphodiesterase type 4D inhibitors, has been achieved using palladium-catalyzed cross-coupling reactions. nih.gov

The Sonogashira coupling reaction is another key palladium-catalyzed method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, which also requires a copper(I) co-catalyst and an amine base, is typically conducted under mild, often room temperature, conditions. wikipedia.orgorganic-chemistry.org The resulting alkynyl-substituted pyridines are valuable intermediates that can undergo further functionalization. youtube.com While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that circumvent these limitations. organic-chemistry.org Copper-free Sonogashira couplings have also been successfully employed for the functionalization of alkyne-encoded proteins in aqueous media. nih.gov

The versatility of palladium catalysis is further demonstrated in the synthesis of various heterocyclic compounds. For example, Pd-catalyzed methods have been used for the N-arylation of spiro-pyrrolidines with 3-bromopyridine (B30812) in the development of nicotinic acetylcholine (B1216132) receptor agonists. nih.gov Furthermore, palladium(II)-catalyzed cascade reactions involving C(sp³)–H olefination and annulation of free carboxylic acids have been developed to synthesize various lactones. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pyridine Analogs

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki-MiyauraOrganoborane, Organic Halide/TriflatePalladium Catalyst, BaseBiaryl Compounds, Conjugated Systems libretexts.org
SonogashiraTerminal Alkyne, Aryl/Vinyl HalidePalladium Catalyst, Copper(I) Co-catalyst, Amine BaseArylalkynes, Conjugated Enynes wikipedia.orglibretexts.org
N-ArylationSpiro-pyrrolidine, 3-BromopyridinePalladium-based CatalystN-Aryl Pyrrolidines nih.gov
Cascade C-H Olefination/AnnulationFree Carboxylic Acid, AlkenePalladium(II) CatalystLactones mdpi.com

2 Copper- and Nickel-Catalyzed Approaches

While palladium catalysts are prevalent, copper and nickel-based systems also offer effective synthetic routes for nicotinic acid derivatives and their analogs.

Copper-catalyzed reactions have been utilized in the synthesis of various heterocyclic structures. For example, a copper(I)-catalyzed one-pot cascade annulation of diaryliodoniums, nitriles, and aldehydes has been developed for the efficient synthesis of 2,4-substituted benzoxazine (B1645224) derivatives. rsc.org Copper complexes of nicotinic acid with other carboxylic acids, such as phthalic, salicylic, and anthranilic acids, have also been synthesized and shown to exhibit superoxide (B77818) dismutase mimetic activity. nih.govnih.gov

Nickel-catalyzed reactions are emerging as a cost-effective and sustainable alternative to palladium-based systems. Nickel-catalyzed Sonogashira couplings have been developed for the reaction of non-activated alkyl halides with acetylene, although a copper co-catalyst is still required in some cases. wikipedia.org Nickel catalysis has also been successfully applied to the synthesis of N-substituted pyrroles from diols and various amines. nih.gov Furthermore, an efficient nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been reported for preparing chiral α-substituted propionic acids with high enantiomeric excess. researchgate.net

2 C-H Functionalization Strategies for Pyridine Carboxylic Acids

Direct C-H functionalization has become a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus increasing atom and step economy. researchgate.net The functionalization of the pyridine core, however, presents challenges due to its electron-deficient nature and the coordinating power of the nitrogen atom. researchgate.netbeilstein-journals.org

Despite these challenges, significant progress has been made. A redox-neutral dearomatization-rearomatization strategy has been developed for the meta-C-H functionalization of pyridines via oxazino pyridine intermediates. acs.orgnih.gov This method allows for a wide range of functional groups to be introduced at the meta position. Interestingly, by simply switching to acidic conditions, these same intermediates can undergo highly selective para-functionalization. acs.org These catalyst-free methods are applicable to the late-stage functionalization of complex molecules. acs.orgnih.gov

Palladium catalysis has also been employed for the C-H functionalization of pyridines. For example, palladium-catalyzed decarboxylative ortho-(hetero)arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported. beilstein-journals.org

3 Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for nicotinic acid and its derivatives, aiming to reduce waste and improve efficiency. nih.gov

1 Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. To this end, solvent-free and aqueous media syntheses have been developed. For instance, an efficient and simple methodology for synthesizing 3-pyridine derivatives has been designed using microwave irradiation in ethanol, which offers excellent yields, pure products, and short reaction times. acs.org In some cases, reactions can be performed under solvent- and catalyst-free conditions, such as the synthesis of thiosemicarbazones via a multicomponent reaction. researchgate.net

Enzymatic synthesis in aqueous media is another green approach for producing nicotinic acid. frontiersin.orgnih.gov Microbial hydrolytic enzymes, such as nitrilases, can convert substrates like 3-cyanopyridine to nicotinic acid in a single step. frontiersin.orgnih.gov

2 Development of Catalyst-Free or Recyclable Catalyst Systems

The development of catalyst-free reactions or the use of recyclable catalysts aligns with green chemistry principles. As mentioned earlier, the pH-dependent C-H functionalization of pyridines via oxazino intermediates is a catalyst-free method. acs.orgnih.gov

In terms of recyclable catalysts, pyridine-2-carboxylic acid (P2CA), a bioproduct, has been used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, with the catalyst being recyclable. nih.gov Additionally, the use of immobilized enzymes in packed-bed reactors allows for continuous production and catalyst recycling in the enzymatic synthesis of nicotinic acid. frontiersin.orgnih.gov

Mechanistic Investigations of Reactions Involving 2 Amino 5 Bromo 4 Methoxy Nicotinic Acid

Reaction Mechanism Elucidation for Halogenation of Pyridines

The introduction of an additional halogen atom onto the pyridine (B92270) ring of a molecule such as 2-Amino-5-bromo-4-methoxy-nicotinic acid is a nuanced process, largely governed by the electronic nature of the pyridine ring and its substituents. Pyridine itself is an electron-deficient π-system, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Halogenation of pyridines, therefore, often requires harsh conditions. nih.govrsc.org However, the substituents on the ring in this compound significantly modulate its reactivity.

The primary mechanism for the halogenation of many aromatic compounds is electrophilic aromatic substitution. In the context of substituted pyridines, the reaction proceeds through the attack of an electrophilic halogen species on the electron-rich positions of the ring. The powerful electron-donating amino group at the C2-position strongly activates the pyridine ring towards EAS, directing incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the carboxylic acid and the existing bromo substituent are deactivating groups, which would typically direct incoming electrophiles to the meta position.

Given the substitution pattern of this compound, the C3 and C5 positions are already occupied. The remaining open positions are C6. The directing effects of the substituents would therefore influence the feasibility of halogenation at this position.

Alternative halogenation strategies that circumvent the limitations of traditional EAS on electron-deficient pyridines have been developed. One such method involves the use of designed phosphine (B1218219) reagents that facilitate halogenation at the 4-position via a nucleophilic aromatic substitution (SNAr) pathway. nih.govchimia.ch Another innovative approach utilizes the Zincke ring-opening reaction to form acyclic "Zincke imine" intermediates. nih.govrsc.org These intermediates transform the electron-deficient pyridine into a series of polarized alkenes that readily react with electrophilic halogenating agents, such as N-halosuccinimides, with high regioselectivity for the 3-position. nih.govrsc.org While these methods are not directly applicable to the already substituted this compound without significant modification, they highlight the diverse mechanistic pathways available for pyridine halogenation.

Understanding Regioselectivity in Functionalization Reactions of Nicotinic Acid Derivatives

The regioselectivity of functionalization reactions involving this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents. The directing influence of each functional group on an aromatic ring is a well-established principle in organic chemistry.

The substituents on the pyridine ring of this compound have the following directing effects for electrophilic substitution:

SubstituentPositionElectronic EffectDirecting Influence
-NH₂2Activating (electron-donating)Ortho, Para (to C3, C5)
-Br5Deactivating (electron-withdrawing)Meta (to C2, C4, C6)
-OCH₃4Activating (electron-donating)Ortho, Para (to C3, C5)
-COOH3Deactivating (electron-withdrawing)Meta (to C2, C4, C6)

This table provides a summary of the directing effects of the substituents on the pyridine ring.

In cases where direct functionalization is challenging, alternative strategies are often employed. For instance, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of pyridine rings. nih.gov These methods often rely on the use of directing groups to achieve high regioselectivity. In the context of nicotinic acid derivatives, the carboxylic acid itself or a modified amide derivative can serve as a directing group to guide a metal catalyst to a specific C-H bond. nih.gov

Role of Catalysts and Ligands in Transition Metal-Mediated Transformations

Transition metal catalysis has revolutionized the synthesis of complex molecules, and its application to the functionalization of pyridines, including nicotinic acid derivatives, is a vibrant area of research. nih.govnih.govnih.gov Catalysts based on palladium, nickel, copper, and iron have all been shown to be effective in mediating a variety of transformations on the pyridine ring.

The choice of both the metal center and the coordinating ligands is critical in determining the outcome of a catalytic reaction. Ligands can influence the steric and electronic properties of the metal catalyst, thereby controlling its reactivity and selectivity. nih.gov For example, in palladium-catalyzed C-H arylation of nicotinic acid derivatives, the use of specific phosphine ligands was found to be crucial for achieving the desired transformation. nih.gov

The following table summarizes some transition metal catalysts and their applications in pyridine functionalization:

Metal CatalystLigand TypeType of TransformationReference
Palladium (Pd)Phosphines (e.g., PR₃)C-H Arylation nih.gov
Nickel (Ni)N-Heterocyclic Carbenes (NHCs)Cross-coupling with arylboronic acids nih.gov
Copper (Cu)VariousBiaryl coupling
Iron (Fe)Bipyridine-basedC-H Arylation

This table illustrates the diversity of transition metal catalysts and their roles in modifying pyridine rings.

For a molecule like this compound, transition metal-mediated cross-coupling reactions at the C5-bromo position are a plausible synthetic route. For instance, a Suzuki-Miyaura coupling reaction, catalyzed by a palladium complex with appropriate phosphine ligands, could be used to introduce a new carbon-carbon bond at this position. The success of such a reaction would depend on the compatibility of the catalytic system with the other functional groups present in the molecule.

Studies on Reaction Intermediates and Transition States

In electrophilic halogenation reactions of aromatic compounds, the formation of a Wheland intermediate, a resonance-stabilized carbocation, is a key step. For the halogenation of a substituted pyridine, a similar intermediate would be formed. The stability of this intermediate is influenced by the electronic effects of the substituents, which in turn affects the activation energy of the reaction.

In transition metal-catalyzed reactions, a variety of organometallic intermediates are involved. For example, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps, with each step proceeding through specific palladium-containing intermediates.

The study of transition states is often more complex and frequently relies on computational chemistry. For instance, studies on the deprotonation of nitroalkanes have revealed the concept of a "transition state imbalance," where the development of charge and the changes in bond lengths are not synchronous along the reaction coordinate. nih.gov While not directly related to this compound, this concept highlights the intricate nature of transition states in chemical reactions.

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product. Understanding these aspects is crucial for optimizing reaction conditions and achieving the desired product.

Kinetic studies on the thermal degradation of nicotinic acid have shown that the process follows first-order kinetics. rsc.org The activation energy for this degradation provides a measure of the thermal stability of the molecule.

CompoundActivation Energy (kJ mol⁻¹) for Thermal DegradationReference
Nicotinic Acid43.85 rsc.org
Pantothenic Acid58.86 rsc.org
Catechin21.27 rsc.org

This table presents the activation energies for the thermal degradation of nicotinic acid and related compounds, illustrating the relative thermal stabilities.

Thermodynamic data, such as the acidity constants (pKa) of functional groups, are also critical for understanding reactivity. The pKa values of the carboxylic acid and the amino group in this compound will influence its behavior in acid-base reactions and its solubility in different media. The acidity of the N-H bond of the amino group and the O-H bond of the carboxylic acid will also play a role in reactions where these groups participate. For example, in deprotonation reactions, the relative acidities will determine which proton is removed first.

Derivatization and Functionalization of the 2 Amino 5 Bromo 4 Methoxy Nicotinic Acid Scaffold

Esterification and Amidation Reactions of the Carboxylic Acid Moiety.google.comgoogle.comacs.orgnih.govatamanchemicals.comacs.orgnih.gov

The carboxylic acid group of 2-amino-5-bromo-4-methoxy-nicotinic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and metabolic stability.

Esterification:

The direct esterification of nicotinic acid and its derivatives can be achieved through various methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com For instance, the esterification of nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol can be performed by heating the mixture at reflux. google.com The use of methanol (B129727) as both a solvent and reactant, with a catalytic amount of concentrated sulfuric acid, is an efficient way to produce the corresponding methyl ester. scholarsresearchlibrary.com Another method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol to form the ester.

Amidation:

Similarly, the carboxylic acid can be converted into amides by reaction with amines. This can be achieved by first activating the carboxylic acid, for example, by forming the acid chloride, followed by the addition of an amine. A more direct method involves heating the carboxylic acid with an amine, sometimes in the presence of a coupling agent to facilitate the reaction. The synthesis of nicotinamide, the amide of nicotinic acid, can be achieved through the alkaline hydrolysis of 3-cyanopyridine (B1664610), where the amide is formed preferentially over the carboxylic acid. nih.govatamanchemicals.com The reactivity of the carboxylic acid towards amidation allows for the introduction of a wide array of amine-containing fragments, significantly expanding the chemical space of accessible derivatives.

Table 1: Examples of Esterification and Amidation of Nicotinic Acid Derivatives This table is illustrative and based on general reactions of nicotinic acids.

Reactant 1 Reactant 2 Product Reaction Type
Nicotinic Acid Methanol/H₂SO₄ Methyl Nicotinate Esterification
Nicotinic Acid n-Hexanol n-Hexyl Nicotinate Esterification
Nicotinoyl Chloride Benzylamine N-Benzylnicotinamide Amidation
3-Cyanopyridine Alkaline Hydrolysis Nicotinamide Amidation

Transformations Involving the Amino Group (e.g., Acylation, Alkylation)publish.csiro.aunih.govresearchgate.netacs.orgacs.orggoogle.comresearchgate.netrwth-aachen.derwth-aachen.demasterorganicchemistry.com

The amino group at the 2-position of the pyridine (B92270) ring offers another key site for functionalization, primarily through acylation and alkylation reactions. These modifications can influence the electronic properties of the pyridine ring and provide points for further chemical elaboration.

Acylation:

The acylation of aminopyridines typically occurs at the exocyclic amino group. researchgate.netrwth-aachen.derwth-aachen.de For example, 2-aminopyridine (B139424) reacts with acetic anhydride (B1165640) to form 2-acetylaminopyridine. publish.csiro.au The reaction mechanism for 2- and 3-aminopyridines generally involves a direct rate-determining acylation of the amino nitrogen. publish.csiro.au In contrast, 4-aminopyridine (B3432731) can react through a ring N-acetyl intermediate. publish.csiro.auacs.org The presence of substituents on the pyridine ring can influence the reaction pathway. For instance, a 2-methyl group on 4-aminopyridine can block the N-acetyl intermediate pathway. publish.csiro.au

Alkylation:

The alkylation of aminopyridines can be more complex than acylation. While acylation favors the amino group, alkylation often occurs preferentially at the ring nitrogen, forming N-alkylpyridinium salts. publish.csiro.au However, selective N-alkylation of the amino group can be achieved under specific conditions. For example, N-alkylation of 2-aminopyridines with 1,2-diketones can be catalyzed by BF₃·OEt₂. acs.org Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for the synthesis of secondary amines via a self-limiting alkylation process. nih.gov The choice of reagents and reaction conditions is therefore crucial in directing the alkylation to the desired nitrogen atom. A process for the N-alkylation of aminopyridines using a heterogeneous catalyst has also been developed, offering a method suitable for larger-scale production. google.com

Table 2: General Reactivity of the Amino Group in Aminopyridines

Reaction Type Reagent Typical Product Comments
Acylation Acetic Anhydride N-acetylated aminopyridine Generally proceeds via direct acylation of the amino group for 2- and 3-aminopyridines. publish.csiro.au
Alkylation Alkyl Halide N-alkylpyridinium salt Preferential reaction at the ring nitrogen. publish.csiro.au
Alkylation 1,2-Diketone/BF₃·OEt₂ N-alkylated aminopyridine Catalytic method for selective N-alkylation of the amino group. acs.org

Substitution Reactions at the Bromine Position

The bromine atom at the 5-position is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines.nih.govreddit.comacs.orgwuxibiology.com

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by the electron-withdrawing nature of the ring nitrogen. For a reaction to proceed, the halogen leaving group should ideally be positioned ortho or para to the ring nitrogen to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the bromine is meta to the ring nitrogen, which is generally a less favorable position for SNAr.

Cross-Coupling Reactions with Organometallic Reagents (e.g., Suzuki, Sonogashira).scirp.orgresearchgate.netscirp.orgmdpi.comresearchgate.netwikipedia.orgresearchgate.netreddit.comacs.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is widely used for the synthesis of biaryl compounds. For instance, 2-aryl-substituted pyridines can be synthesized via the Suzuki reaction of 2-bromopyridine (B144113) with aryl boronic acids. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and tolerate a variety of functional groups. acs.org

Sonogashira Coupling:

The Sonogashira reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in good yields, providing access to 2-amino-3-alkynylpyridines. scirp.orgscirp.orgresearchgate.net These products can then serve as precursors for the synthesis of other heterocyclic systems, such as indoles and quinolines. scirp.org

Table 3: Examples of Cross-Coupling Reactions on Bromopyridines

Reaction Type Reactant 1 Reactant 2 Catalyst System Typical Product
Suzuki Coupling 2-Bromopyridine Phenylboronic Acid Pd(OAc)₂/Ligand/Base 2-Phenylpyridine
Sonogashira Coupling 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂/PPh₃/CuI/Et₃N 2-Amino-3-(phenylethynyl)pyridine

Modifications at the Methoxy (B1213986) Position.thieme-connect.comclockss.orgsemanticscholar.org

The methoxy group at the 4-position can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization. Demethylation of methoxypyridines can be achieved using various reagents.

A chemoselective method for the demethylation of methoxypyridine derivatives has been developed using L-selectride. thieme-connect.com Treating 4-methoxypyridine (B45360) with L-selectride in refluxing THF affords 4-hydroxypyridine (B47283) in good yield. thieme-connect.com This method is particularly useful as it can be selective for the demethylation of a methoxypyridine in the presence of other methoxy-substituted aromatic rings, such as anisole. thieme-connect.com Another approach involves the use of amines, where primary and secondary alkyl amines have been shown to cause demethylation of a 5-methoxy group in certain pyridazine (B1198779) systems. clockss.org Sodium trimethylsilanethiolate is another reagent reported for the demethylation of methoxypyridines. semanticscholar.org

Ring Functionalization through C-H Activation and Other Methods.thieme-connect.comthieme-connect.comrsc.orgnih.govbeilstein-journals.org

Direct functionalization of the pyridine ring through C-H activation is a rapidly developing area that offers a more atom-economical approach to introducing new substituents. rsc.org This strategy avoids the need for pre-functionalized starting materials.

Transition-metal catalysis is a primary tool for the C-H functionalization of pyridines, enabling alkylation, alkenylation, arylation, and acylation reactions. thieme-connect.comthieme-connect.com The inherent electronic properties of the pyridine ring often lead to a preference for functionalization at the C2-position. However, recent advances have enabled selective functionalization at the C3- and C4-positions as well. nih.gov The regioselectivity can be controlled by the choice of catalyst, directing groups, or through strategies like temporary dearomatization. nih.gov For instance, the ortho-C-H activation of pyridine can be promoted by certain metal catalysts, leading to the formation of a metal-pyridyl species that can then react with various electrophiles. beilstein-journals.org

Table 4: Summary of Functionalization Strategies

Position Functional Group Reaction Type Key Reagents/Catalysts
3 Carboxylic Acid Esterification Alcohol, Acid Catalyst
3 Carboxylic Acid Amidation Amine, Coupling Agent
2 Amino Acylation Acid Anhydride/Chloride
2 Amino Alkylation Alkyl Halide, Diketone/BF₃·OEt₂
5 Bromo SNAr Strong Nucleophiles
5 Bromo Suzuki Coupling Boronic Acid/Ester, Pd Catalyst, Base
5 Bromo Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalyst, Base
4 Methoxy Demethylation L-selectride, Amines
Ring C-H C-H Activation Transition Metal Catalysts

Synthesis of Fused Heterocyclic Systems from this compound (e.g., Naphthyridinones)

The molecular framework of this compound is a versatile platform for the construction of more elaborate fused heterocyclic structures, such as naphthyridinones. These bicyclic systems are of considerable interest in medicinal chemistry owing to their wide range of biological activities. The synthesis of these complex molecules from the nicotinic acid starting material involves strategic chemical transformations that build upon its inherent functional groups.

A common and effective strategy for constructing a fused pyrimidinone ring onto the pyridine core, thereby forming a naphthyridinone, involves a condensation and cyclization sequence. A key reagent in this type of transformation is often an acetal (B89532) of a dimethylamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon bridging unit to facilitate the formation of the second ring.

The process typically begins with the esterification of the carboxylic acid group of this compound, for instance, to a methyl ester. This initial step enhances the reactivity of the molecule for subsequent transformations. The resulting methyl 2-amino-5-bromo-4-methoxynicotinate is then reacted with DMF-DMA. This reaction forms a reactive intermediate, typically a dimethylaminomethyleneamino derivative, by condensation with the amino group at the 2-position of the pyridine ring.

This intermediate is then subjected to intramolecular cyclization to furnish the final naphthyridinone ring system. The cyclization is often promoted by treatment with a base, such as sodium methoxide (B1231860), or by thermal means. This step involves the nucleophilic attack of the nitrogen atom of the newly formed side chain onto the carbonyl carbon of the ester group, followed by the elimination of methanol, to yield the fused heterocyclic product. This sequence provides a direct route to substituted naphthyridinones from the this compound scaffold.

The following table outlines a representative reaction sequence for the synthesis of a naphthyridinone derivative from this compound.

Table 1: Representative Synthesis of a Naphthyridinone from this compound

Step Starting Material Reagents and Conditions Intermediate/Product
1. Esterification This compound Methanol (MeOH), Sulfuric Acid (H₂SO₄), Reflux Methyl 2-amino-5-bromo-4-methoxynicotinate
2. Condensation Methyl 2-amino-5-bromo-4-methoxynicotinate N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Toluene, Reflux Methyl 5-bromo-2-(((dimethylamino)methylene)amino)-4-methoxynicotinate
3. Cyclization Methyl 5-bromo-2-(((dimethylamino)methylene)amino)-4-methoxynicotinate Sodium Methoxide (NaOMe), Methanol (MeOH), Reflux 7-Bromo-8-methoxy-1,6-naphthyridin-5(6H)-one

This synthetic approach highlights the utility of this compound as a foundational building block for accessing more complex and potentially biologically active fused heterocyclic compounds like naphthyridinones. The specific substituents on the starting material, namely the bromo and methoxy groups, are carried through the reaction sequence and can be valuable handles for further chemical modifications in the final fused-ring system.

Advanced Applications of 2 Amino 5 Bromo 4 Methoxy Nicotinic Acid As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocycles and Natural Product Analogs

The substituted nicotinic acid framework of 2-amino-5-bromo-4-methoxy-nicotinic acid is a powerful precursor for the synthesis of a variety of complex heterocyclic systems. Polyfunctionalized pyridines are crucial intermediates for pharmacologically active compounds. heteroletters.org The amino and carboxylic acid groups can be readily manipulated to form fused ring systems, while the bromine atom provides a handle for cross-coupling reactions to introduce further complexity.

Chemists can leverage this building block to construct a range of heterocyclic cores. For instance, the amino and carboxylate moieties can participate in condensation reactions to form fused pyrimidones or other bicyclic structures. The synthesis of related 2-aminopyridine (B139424) derivatives is a well-established field, often serving as a starting point for more complex targets. heteroletters.org Furthermore, the bromine atom is strategically positioned for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a common strategy for building the carbon skeleton of natural product analogs.

An example of a related transformation is the synthesis of 2,5-dibromopyridine (B19318) from 2-aminopyridine, which highlights the utility of the amino group in facilitating diazotization followed by Sandmeyer-type reactions. heteroletters.org While this is a related process, it underscores the synthetic flexibility imparted by the amino-bromo-pyridine motif. The synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which are complex heterocyclic structures, further demonstrates the utility of bromo-substituted aromatic compounds in creating novel molecular frameworks. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Target Heterocycle Type Key Reaction Involved Functional Groups
Fused Pyrimidones Intramolecular Cyclization/Condensation Amino, Carboxylic Acid
Aryl-substituted Pyridines Suzuki Coupling Bromine
Pyrido[2,3-d]pyrimidines Condensation with Amidines/Guanidines Amino, Carboxylic Acid
Complex Polycycles Multi-step Synthesis/Tandem Reactions All groups can be utilized

Application in Medicinal Chemistry Scaffolds

The structural motifs present in this compound are prevalent in many biologically active molecules, making it an important scaffold in medicinal chemistry. The substituted pyridine (B92270) core is a "privileged structure" known to interact with a wide range of biological targets.

A primary application area is in the development of protein kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov The 2-aminopyridine moiety is a key component in many kinase inhibitors, where it often acts as a hinge-binder, forming hydrogen bonds with the protein's backbone. The development of dual kinase/bromodomain inhibitors has emerged as a strategy to create therapies that are less susceptible to drug resistance. nih.gov The nicotinic acid derivative provides a perfect starting point for creating such molecules, where the main core can be tailored to inhibit kinases, and modifications at the bromine position can be used to target bromodomains.

Furthermore, the compound serves as a precursor for molecules with potential anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com For example, related 2-amino-5-bromo-4-methoxybenzoic acid is used as a building block for various pharmaceuticals. The synthesis of dopamine (B1211576) receptor ligands has also been achieved using structurally similar bromo-dimethoxyphenyl precursors, indicating the potential for this nicotinic acid derivative to be used in developing agents targeting the central nervous system. nih.gov

Table 2: Medicinal Chemistry Applications and Target Classes

Target Class Rationale for Use Example of Related Compound Activity Citation
Protein Kinases 2-aminopyridine is a known hinge-binding motif. Pyridinyl imidazoles show potent inhibition of p38 kinases. nih.govnih.gov
Bromodomains Potential for developing dual kinase/bromodomain inhibitors. Certain kinase inhibitors show unexpected activity on BET bromodomains. nih.gov
Dopamine Receptors Scaffold can be modified to fit receptor binding pockets. Pyrrole analogues show high affinity and selectivity for D3 receptors. nih.gov
Various Enzymes The core structure can be a template for enzyme inhibitors. The related benzoic acid is used to study enzyme inhibitors.

Role in the Development of Agrochemical Intermediates

In the field of agrochemicals, halogenated pyridines are of significant interest due to their use as herbicides, insecticides, and fungicides. heteroletters.org The compound this compound serves as a valuable intermediate for the synthesis of new and effective crop protection agents. Its relative, 5-bromo-2-amino nicotinic acid, is explicitly identified as an agrochemical intermediate. alibaba.com

The various functional groups on the molecule allow for the creation of a wide range of derivatives that can be screened for biological activity against agricultural pests and weeds. The core nicotinic acid structure is found in several existing pesticides. By modifying the substituents, chemists can fine-tune the compound's properties, such as its efficacy, spectrum of activity, and environmental persistence. The bromine atom, in particular, is a key feature in many active agrochemicals and provides a site for further chemical elaboration to optimize performance.

Strategic Use in Library Synthesis and Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create collections of structurally diverse small molecules from a common starting material. nih.govnih.gov The highly functionalized nature of this compound makes it an ideal scaffold for DOS.

Starting from this single compound, multiple reaction pathways can be explored in parallel to generate a library of distinct molecular skeletons.

The amino group can be acylated, alkylated, or used in cyclization reactions.

The carboxylic acid can be converted to esters, amides, or reduced to an alcohol.

The bromine atom can participate in a wide array of palladium-catalyzed cross-coupling reactions.

The methoxy (B1213986) group can potentially be demethylated to reveal a hydroxyl group for further functionalization.

This approach allows for the rapid exploration of chemical space around the privileged pyridine core. nih.gov By systematically varying the reagents and reaction conditions applied to the different functional groups, a large and diverse library of compounds can be synthesized efficiently. nih.gov This strategy is invaluable for screening against new biological targets where the ideal molecular structure is unknown. nih.gov

Integration into Functional Material Precursors

The applications of this compound extend beyond life sciences into the realm of materials science. Its aromatic and highly substituted structure makes it a candidate for creating precursors to functional organic materials.

One potential application lies in the synthesis of dyes and pigments. The extended conjugation that can be achieved through reactions at the bromine position can lead to compounds that absorb light in the visible spectrum. Additionally, the photophysical properties of related heterocyclic systems, such as 2-amino-4,6-diphenylnicotinonitriles, have been studied, revealing solvent-dependent fluorescence. mdpi.com This suggests that derivatives of this compound could be developed as fluorescent probes or components in organic light-emitting devices (OLEDs). The ability to tune the electronic properties through synthetic modification is key to developing materials with specific optical or electronic functions.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing pyridine (B92270) derivatives is a critical area of research. acs.orgrsc.org Current approaches often face limitations such as the use of harsh reaction conditions, toxic solvents, and expensive catalysts. acs.org Future research should focus on creating more environmentally friendly and efficient synthetic routes to 2-Amino-5-bromo-4-methoxy-nicotinic acid and its analogs.

Green chemistry principles can be applied to revolutionize the synthesis of such polysubstituted pyridines. This includes the use of renewable starting materials, such as glycerol (B35011) and ammonia (B1221849), in thermo-catalytic processes with zeolite catalysts. rsc.org Another promising avenue is the development of metal-free cascade reactions, which allow for the construction of highly functionalized pyridines from simple precursors in a single operation. acs.orgnih.gov Furthermore, enzymatic and biocatalytic methods are gaining traction for the synthesis of nicotinic acid and its derivatives due to their high selectivity and mild reaction conditions. nih.gov Research into nitrilase-mediated synthesis, for instance, could offer a more sustainable alternative to traditional chemical methods. nih.gov

Synthetic Approach Key Advantages Illustrative Research Area
Thermo-catalytic Conversion Utilizes renewable feedstocks like glycerol.Synthesis of pyridines using zeolite catalysts. rsc.org
Metal-Free Cascade Reactions Avoids the use of heavy metals, single-pot synthesis.Tandem Pummerer-type rearrangement and aza-Prins cyclization. acs.orgnih.gov
Enzymatic Synthesis High selectivity, mild reaction conditions, eco-friendly.Nitrilase-catalyzed conversion of cyanopyridines. nih.gov
Photocatalysis Utilizes light as a clean reagent.Photochemical organocatalytic functionalization of pyridines. acs.org

Exploration of Underexplored Derivatization Pathways

The unique combination of functional groups in this compound offers numerous opportunities for derivatization. The bromine atom, for example, is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, providing another point of diversification. nih.gov

Future research should focus on exploring less common derivatization pathways. This could involve, for instance, the use of the pyridine nitrogen to form phosphonium (B103445) salts, which can then be converted into other functional groups. acs.org Another area of interest is the direct C-H functionalization of the pyridine ring, which offers a more atom-economical approach to derivatization. rsc.orgnih.gov Recent advances in meta-selective C-H functionalization could be particularly relevant for modifying the pyridine core of this compound. nih.gov

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Advanced analytical techniques can provide valuable insights into the intricate details of these chemical transformations.

For instance, in situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor reaction progress and identify transient intermediates. Kinetic studies can help to elucidate the factors that control reaction rates and selectivities. Furthermore, the use of isotopic labeling can provide definitive evidence for proposed reaction pathways. The application of techniques like cyclic voltammetry can shed light on the electronic properties of the molecule and its reactivity in redox processes. acs.org

Strategic Design for New Molecular Architectures

The unique structural features of this compound make it an ideal scaffold for the design of new and complex molecular architectures. rsc.orgmdpi.com By strategically modifying its functional groups, chemists can create a diverse library of compounds with a wide range of potential applications.

One promising area of research is the use of this compound as a building block for the synthesis of novel ligands for metal catalysts or as a component of functional materials. researchgate.net For example, the carboxylic acid and amino groups can coordinate to metal centers, while the bromo- and methoxy-substituents can be used to fine-tune the electronic and steric properties of the resulting complexes. nih.gov Additionally, the pyridine core is a common motif in many biologically active molecules, suggesting that derivatives of this compound could have interesting pharmacological properties. nih.gov The design of novel nicotinic acid-based compounds as inhibitors of specific enzymes is an active area of research. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic chemistry offers a powerful approach to accelerate the discovery and development of new molecules based on the this compound scaffold. nih.gov Computational methods can be used to predict the properties of virtual compounds, guide the design of synthetic targets, and rationalize experimental observations.

Density functional theory (DFT) calculations, for instance, can be employed to study the electronic structure and reactivity of the molecule, providing insights into its preferred sites of reaction. nih.govacs.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its interactions with other molecules, such as enzymes or receptors. researchgate.net This synergistic approach can help to streamline the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted properties. nih.gov

Computational Technique Application in Research Potential Insights
Density Functional Theory (DFT) Predicting reaction mechanisms and electronic properties. nih.govUnderstanding regioselectivity in derivatization reactions.
Molecular Dynamics (MD) Simulations Studying interactions with biological macromolecules. researchgate.netIdentifying potential binding modes with target proteins.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Designing derivatives with enhanced potency.

By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-5-bromo-4-methoxy-nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination of a precursor (e.g., 2-amino-4-methoxy-nicotinic acid) using bromine in acetic acid or chloroform. For example, bromine is added dropwise to a stirred solution of the precursor at room temperature, followed by reflux purification in methanol . Yield optimization depends on stoichiometric control of bromine (e.g., 0.08 mol bromine per 0.15 mol precursor) and post-reaction purification steps, such as methanol reflux to remove byproducts .
  • Critical Parameters : Excess bromine can lead to over-bromination, while insufficient reaction time reduces substitution efficiency. Solvent choice (e.g., acetic acid vs. chloroform) also impacts reaction kinetics .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the position of bromine and methoxy groups via chemical shifts (e.g., bromine-induced deshielding at C5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion at m/z 273.0) .
  • HPLC/TLC : Used to monitor reaction progress and purity (>95% purity threshold for biological assays) .

Q. What are the primary biological targets and preliminary activity profiles of this compound?

  • Findings : The compound interacts with neurotransmitter receptors (e.g., serotonin receptors) and inhibits cancer cell proliferation (IC50 values in the µM range in glioblastoma models) . Structural analogs show antimicrobial activity against Gram-positive pathogens, suggesting potential for dual therapeutic applications .

Advanced Research Questions

Q. How can bromination efficiency be optimized while minimizing side reactions during synthesis?

  • Experimental Design :

  • Temperature Control : Lower temperatures (0–5°C) reduce di-brominated byproducts.
  • Catalyst Screening : Lewis acids (e.g., FeBr3) enhance regioselectivity for the C5 position .
  • In Situ Monitoring : Real-time UV-Vis spectroscopy tracks bromine consumption to terminate reactions at optimal conversion .
    • Data Contradictions : Some studies report <70% yield with acetic acid solvents, while chloroform-based methods achieve >90% yield .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HT-29 vs. HeLa; serum concentration: 10% FBS).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Structural Confirmation : Ensure batch-to-batch consistency via XRD to rule out polymorphic effects .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Key Insights :

  • Bromine Position : C5 bromine enhances receptor binding affinity (ΔG = −8.2 kcal/mol in docking studies) .
  • Methoxy Group : The 4-methoxy group improves blood-brain barrier penetration (logP = 1.2 vs. 0.8 for non-methoxy analogs) .
  • Amino Group : Free amino groups at C2 enable covalent interactions with catalytic lysine residues in target enzymes .

Q. What advanced applications does this compound have in medicinal chemistry and material science?

  • Medicinal Chemistry : Serves as a precursor for covalent inhibitors targeting kinase domains (e.g., EGFR T790M mutants) via Suzuki-Miyaura coupling .
  • Material Science : Functionalized as a ligand for metal-organic frameworks (MOFs) due to its chelating pyridine ring .

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